molecular formula C11H12N2O B3374540 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol CAS No. 1020703-52-9

2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No. B3374540
CAS RN: 1020703-52-9
M. Wt: 188.23 g/mol
InChI Key: OWHAQLFAIXBDNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol, also known as PPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. PPE is a pyrazole derivative that possesses unique pharmacological properties, making it an attractive candidate for drug development.

Mechanism of Action

The mechanism of action of 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with various molecular targets in the body. 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol also activates the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates glucose and lipid metabolism. Furthermore, 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol has been found to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.
Biochemical and Physiological Effects:
2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol has also been shown to decrease the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a molecule involved in inflammation. In addition, 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol has been found to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which can help protect against oxidative stress-related damage.

Advantages and Limitations for Lab Experiments

2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol offers several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol also possesses unique pharmacological properties, making it an attractive candidate for drug development. However, there are also some limitations associated with 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol. Its low solubility in water can make it challenging to administer in vivo. In addition, the optimal dosage and duration of 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol treatment have not been fully established, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol. One area of interest is the development of 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the investigation of 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol's potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, the development of 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol analogs with improved pharmacological properties could lead to the discovery of novel drugs with therapeutic potential.

Scientific Research Applications

2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic effects in animal models. 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol has also been investigated for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases. In addition, 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol has been found to exhibit antioxidant properties, which can help protect against oxidative stress-related diseases.

properties

IUPAC Name

2-(1-phenylpyrazol-4-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-7-6-10-8-12-13(9-10)11-4-2-1-3-5-11/h1-5,8-9,14H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHAQLFAIXBDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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